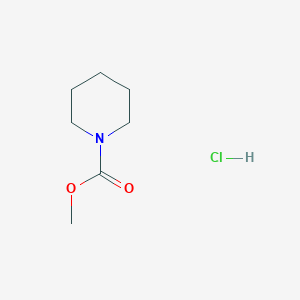![molecular formula C10H10N2OS B13947054 3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- typically involves cycloaddition reactions. One common method is the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives and pyrrole-containing heterocycles. Examples are:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
What sets 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- apart is its fused ring system, which combines the properties of both isoxazole and pyrrole. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
3-(4-methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H10N2OS/c1-6-4-8(14-5-6)9-7-2-3-11-10(7)13-12-9/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
AGYZFVUCAPPTGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C2=NOC3=C2CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



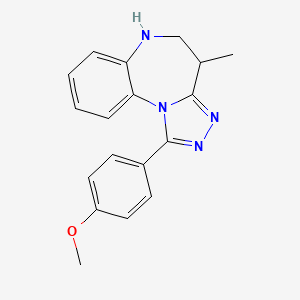
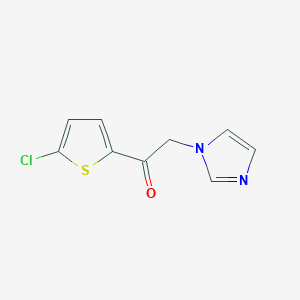
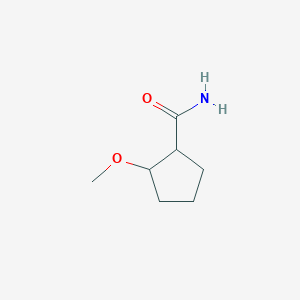

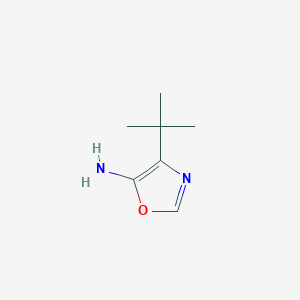
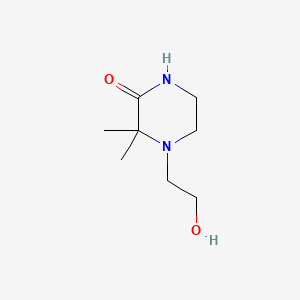
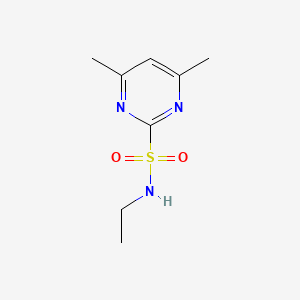
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

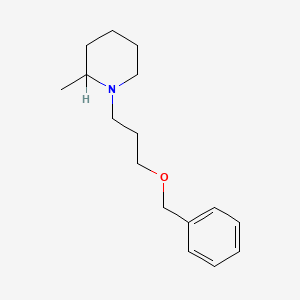
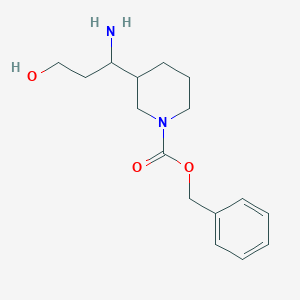
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
